1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.:
Cat. No.: VC13793525
Molecular Formula: C18H22BN3O3
Molecular Weight: 339.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22BN3O3 |
|---|---|
| Molecular Weight | 339.2 g/mol |
| IUPAC Name | 1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-10-14(11-9-13)21-16(23)22-15-7-5-6-12-20-15/h5-12H,1-4H3,(H2,20,21,22,23) |
| Standard InChI Key | IOLLFIUTILAPED-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features:
-
Pyridin-2-yl group: A six-membered aromatic ring with a nitrogen atom at the 2-position, contributing to hydrogen bonding and metal coordination capabilities .
-
Urea linker: Connects the pyridine and phenyl rings, providing rigidity and potential for hydrogen bond donor-acceptor interactions .
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Pinacol boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BN₃O₃ |
| Molecular Weight | 339.2 g/mol |
| IUPAC Name | 1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 |
| Solubility | Soluble in DMF, DMSO; limited in water |
| Storage Conditions | 2–8°C, protected from light |
Synthesis and Optimization
General Synthetic Routes
The compound is typically synthesized via sequential functionalization:
Urea Linkage Formation
The urea bridge is constructed via reaction of aryl isocyanates with aminopyridines. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with pyridin-2-yl isocyanate in dichloromethane at room temperature .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronation | B₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 90°C | 75–85% |
| Urea Coupling | Pyridin-2-yl isocyanate, DCM, RT, 12 h | 60–70% |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group facilitates C–C bond formation with aryl halides under Pd catalysis. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields biaryl derivatives .
Electrochemical Reductive Coupling
Recent advances demonstrate electrochemical reduction of diaryl ureas to biaryls. Applying −6 mA in DMF with LiCl and TBABr as electrolytes achieves 86% yield of biphenyl products, avoiding stoichiometric metal reductants .
| Compound | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |
|---|---|---|
| Target Compound | 2.39 ± 0.10 | 3.90 ± 0.33 |
| Sorafenib (Control) | 2.12 ± 0.18 | 2.25 ± 0.71 |
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